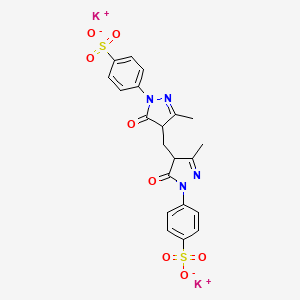
4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole
Descripción general
Descripción
4-(2-Chloroethyl)-5-cyclobutyl-1H-pyrazole, also known as 5-CB, is an organic compound belonging to the class of heterocyclic compounds. It is a cyclobutyl derivative of pyrazole and is composed of two fused rings, a pyrazole ring and a cyclobutyl ring. 5-CB is a colorless, odorless, and crystalline solid at room temperature. It is a relatively new compound, having been first synthesized in the early 1990s. 5-CB has become an important research tool in the field of drug discovery and development due to its unique properties and wide range of applications.
Aplicaciones Científicas De Investigación
Environmental Science: Detection and Monitoring of Toxic Gases
This compound has potential applications in the development of highly sensitive and selective sensors for the detection of toxic and harmful gases. Such sensors are crucial for environmental protection and human health, especially in industrial and agricultural production. The structure of the compound suggests it could be used in composite materials for MEMS gas sensors, enhancing sensitivity and selectivity .
Pharmaceuticals: Drug Synthesis Intermediates
In pharmaceutical research, compounds like 4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole can serve as intermediates in the synthesis of various drugs. Their structure allows for modifications that can lead to the creation of new therapeutic agents with potential applications in treating diseases .
Agriculture: Plant Growth Regulation
Research indicates that derivatives of this compound could be explored for their role in plant growth regulation. Understanding the mechanism of action could lead to the development of new agrochemicals that enhance crop yield and resistance to environmental stressors .
Material Science: Polymer and Resin Synthesis
The compound’s chemical properties suggest it could be useful in the synthesis of polymers and resins. Its potential to react with other monomers or pre-polymers could lead to materials with improved characteristics such as durability, flexibility, and resistance to chemicals .
Chemical Synthesis: Catalysts and Reagents
In synthetic chemistry, 4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole could be utilized as a catalyst or reagent in various reactions. Its structure may allow it to facilitate or initiate chemical transformations, contributing to the efficiency and selectivity of synthetic processes .
Analytical Chemistry: Chromatography and Spectroscopy
This compound could have applications in analytical chemistry, particularly in chromatography and spectroscopy. It might be used as a standard or a derivatization agent to aid in the identification and quantification of analytes in complex mixtures .
Propiedades
IUPAC Name |
4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c10-5-4-8-6-11-12-9(8)7-2-1-3-7/h6-7H,1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHJZXKJZPZZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482213.png)
![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482214.png)
![6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482216.png)
![(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482217.png)
![(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482219.png)
![7-(chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482220.png)
![methyl 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1482221.png)

![6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482224.png)
![methyl 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1482228.png)
![tert-Butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate](/img/structure/B1482229.png)
![2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482231.png)
![2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482232.png)
![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol](/img/structure/B1482233.png)